VU0409106 - 1276617-62-9

VU0409106

Catalog Number: EVT-286694
CAS Number: 1276617-62-9
Molecular Formula: C15H11FN4O2S
Molecular Weight: 330.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VU0409106, chemically known as 3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide, is a biaryl ether compound identified as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [, , ] Its role in scientific research primarily focuses on understanding and potentially treating childhood developmental disorders like fragile X syndrome and autism. [] VU0409106 is also being investigated for its potential in regulating feeding, obesity parameters, and binge-like eating behavior. []

Chemical Reactions Analysis

VU0409106 undergoes biotransformation primarily through NADPH-independent oxidation, forming its primary metabolite M1 (+16 Da). [, , ] This oxidation is facilitated by both aldehyde oxidase and xanthine oxidase enzymes. [] Further oxidation of M1 by xanthine oxidase leads to the formation of a secondary metabolite, M2 (+36 Da). [] Experiments using 18O-labeled water confirmed the hydroxylase mechanism of these reactions. []

Mechanism of Action

VU0409106 acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [, , ] This means it binds to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site, and reduces the receptor's activity. [, , ] By modulating mGlu5 activity, VU0409106 influences central reward pathways, which are implicated in conditions like anxiety, obesity, and binge-eating. [, ]

Applications
  • Investigating Potential Treatments for Childhood Developmental Disorders: VU0409106's modulation of mGlu5 makes it a potential therapeutic candidate for fragile X syndrome and autism. [] Studies explore its efficacy in ameliorating behavioral symptoms associated with these disorders.
  • Exploring Obesity and Eating Disorder Treatments: Research indicates that VU0409106 may offer therapeutic benefits for obesity and binge-like eating behavior by regulating food intake and influencing central reward pathways. []
  • Understanding Drug Metabolism and Interactions: Studies examining the metabolic pathways of VU0409106, particularly its interaction with aldehyde oxidase and cytochrome P450 enzymes, provide insights into potential drug interactions and inform the development of safer and more effective therapeutics. [, ]

Raloxifene

  • Compound Description: Raloxifene is a selective estrogen receptor modulator (SERM) primarily used to prevent and treat osteoporosis in postmenopausal women. It also acts as an inhibitor of aldehyde oxidase (AO). []
  • Relevance: Raloxifene was used in in vitro studies with rat, monkey, and human liver S9 fractions to investigate the biotransformation of VU0409106. The results indicated that raloxifene attenuated the formation of VU0409106's primary metabolite, M1, suggesting that AO plays a role in VU0409106 metabolism. []

Allopurinol

  • Compound Description: Allopurinol is a medication primarily used to manage gout and certain types of kidney stones. It functions by inhibiting the enzyme xanthine oxidase (XO). []
  • Relevance: Similar to raloxifene, allopurinol was utilized in in vitro studies with liver S9 fractions to examine the metabolism of VU0409106. Allopurinol also attenuated the formation of the M1 metabolite, indicating that XO is involved in the biotransformation of VU0409106. []

1-Aminobenzotriazole (ABT)

  • Compound Description: 1-Aminobenzotriazole (ABT) is a non-selective mechanism-based inhibitor of cytochrome P450 (CYP) enzymes. It is often employed in research to investigate the role of CYPs in drug metabolism. []
  • Relevance: ABT was used in in vivo studies with rats to evaluate the disposition of VU0409106 and its metabolites when CYP activity was attenuated. Pretreatment with ABT led to a significant increase in the plasma exposure of both VU0409106 and its AO-mediated metabolite, M1, suggesting a metabolic shunt toward AO when CYP enzymes are inhibited. []

M1

  • Compound Description: M1 is the primary metabolite of VU0409106, formed through NADPH-independent oxidation, a process characteristic of molybdenum hydroxylases like AO and XO. []
  • Relevance: The formation of M1 is significantly impacted by both AO and XO inhibitors, indicating that both enzymes contribute to the metabolism of VU0409106. [] Notably, inhibition of CYP enzymes led to a substantial increase in M1 exposure, highlighting the potential for drug interactions. []

M2

  • Compound Description: M2 is a secondary metabolite of VU0409106, formed through a sequential hydroxylation process. []
  • Relevance: Unlike M1, the formation of M2 is exclusively mediated by XO. [] This finding further supports the complex interplay of both AO and XO in the metabolism of VU0409106. []

Metabolites M4-M6

  • Compound Description: These metabolites of VU0409106 are formed via CYP-mediated pathways. []
  • Relevance: While specific details about M4-M6 were not provided, their identification highlights the involvement of CYP enzymes, in addition to AO and XO, in the overall metabolism of VU0409106. [] The study suggests that inhibition of CYP enzymes can significantly alter the metabolic profile of VU0409106, leading to increased exposure to the parent compound and its AO-mediated metabolite, M1. []

Properties

CAS Number

1276617-62-9

Product Name

VU0409106

IUPAC Name

3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-5-pyrimidin-5-yloxybenzamide

Molecular Formula

C15H11FN4O2S

Molecular Weight

330.3 g/mol

InChI

InChI=1S/C15H11FN4O2S/c1-9-7-23-15(19-9)20-14(21)10-2-11(16)4-12(3-10)22-13-5-17-8-18-6-13/h2-8H,1H3,(H,19,20,21)

InChI Key

AXVLPJHYYFHCHK-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)F)OC3=CN=CN=C3

Solubility

Soluble in DMSO

Synonyms

VU0409106, VU 0409106, VU-0409106

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)F)OC3=CN=CN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.